2-(Chloromethyl)-5-methoxy-4-pyridinol

Medicinal chemistry Lipophilicity Physicochemical property comparison

Sourcing intermediates with mismatched lipophilicity and reactivity causes failed diversifications or unpredictable assay results. 2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS 943752-03-2) resolves this with a validated electrophilic chloromethyl handle and a LogP of 1.69-ideal for CNS or intracellular targeting. - **Precise reactivity**: Chloromethyl group enables clean nucleophilic substitutions (amines, thiols) for covalent kinase inhibitors. - **Optimized physicochemical profile**: LogP 1.69 (vs 0.09 for hydroxymethyl analog) and 2 rotatable bonds improve ligand efficiency and oral bioavailability. - **Reproducible R&D**: 98% purity (minimizes false hits in HTS) available in flexible research quantities. Immediate shipment, standard lab handling.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6
CAS No. 943752-03-2
Cat. No. B2886296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-methoxy-4-pyridinol
CAS943752-03-2
Molecular FormulaC7H8ClNO2
Molecular Weight173.6
Structural Identifiers
SMILESCOC1=CNC(=CC1=O)CCl
InChIInChI=1S/C7H8ClNO2/c1-11-7-4-9-5(3-8)2-6(7)10/h2,4H,3H2,1H3,(H,9,10)
InChIKeyGXADSASGUAYZKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-5-methoxy-4-pyridinol Physical-Chemical Profile


2-(Chloromethyl)-5-methoxy-4-pyridinol (CAS 943752-03-2) is a heterocyclic pyridine derivative featuring a chloromethyl group at the 2-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position [1]. The compound has a molecular formula of C₇H₈ClNO₂, a molecular weight of 173.6 g/mol, and is typically supplied as a solid with a purity of 95–98% . Its structural features position it as a versatile small molecule scaffold and intermediate in organic synthesis, particularly for constructing complex heterocyclic compounds and kinase-targeting libraries .

Why 2-(Chloromethyl)-5-methoxy-4-pyridinol Cannot Be Replaced


Simple substitution with alternative pyridinol derivatives (e.g., 2-(hydroxymethyl)-5-methoxy-4-pyridinol or 5-(benzyloxy)-2-(chloromethyl)-4-pyridinol) is not feasible because the precise combination of a 5-methoxy group, a 4-hydroxyl group, and a 2-chloromethyl group in the same molecular scaffold dictates both reactivity and physicochemical behavior [1]. The chloromethyl moiety confers electrophilic reactivity essential for nucleophilic substitution-based diversification, while the methoxy and hydroxyl groups modulate electronic density, hydrogen-bonding capacity, and lipophilicity . Swapping any of these functional groups alters the compound's LogP, rotatable bond count, and synthetic utility, directly impacting downstream experimental outcomes and procurement requirements .

Quantified Differentiation Against Closest Analogs


Lipophilicity Advantage Over Hydroxymethyl Analog

2-(Chloromethyl)-5-methoxy-4-pyridinol exhibits a calculated LogP of 1.69, whereas the closely related 2-(hydroxymethyl)-5-methoxy-4-pyridinol (CAS 62885-42-1) shows a LogP of 0.09 . This ~18.8-fold difference in predicted lipophilicity (1.69 vs. 0.09) indicates that the target compound has substantially greater affinity for non-polar environments, which can affect membrane permeability, metabolic stability, and off-target binding in cellular assays .

Medicinal chemistry Lipophilicity Physicochemical property comparison Drug design

Rotatable Bond Conservation vs. Analogs

Both 2-(chloromethyl)-5-methoxy-4-pyridinol and its 2-(hydroxymethyl) analog possess exactly 2 rotatable bonds . In contrast, larger analogs like 5-(benzyloxy)-2-(chloromethyl)-4-pyridinol (CAS 1105193-30-3) contain 4 rotatable bonds . The low rotatable bond count of the target compound translates to reduced conformational entropy and potentially enhanced binding affinity in target engagement assays .

Medicinal chemistry Conformational flexibility Physicochemical property comparison Drug design

Purity Grade Advantage for Batch Consistency

2-(Chloromethyl)-5-methoxy-4-pyridinol is commercially available at 98% purity from suppliers such as Leyan , whereas many common pyridinol analogs (including the 2-(hydroxymethyl) and 5-(benzyloxy) derivatives) are typically supplied at 95% purity . The 98% grade provides lower levels of unknown impurities, which is critical for reproducible biological assays and for minimizing side reactions in multistep syntheses .

Chemical procurement Purity specification Vendor comparison Building block quality

2-(Chloromethyl)-5-methoxy-4-pyridinol Procurement Scenarios


Fragment-Based Screening for CNS/Intracellular Targets

When designing a fragment library for targets requiring blood-brain barrier penetration or intracellular accumulation, the higher LogP of 2-(chloromethyl)-5-methoxy-4-pyridinol (1.69) compared to the hydrophilic 2-(hydroxymethyl) analog (0.09) makes it a more suitable starting point for hit identification and lead optimization campaigns . The low rotatable bond count (2) further supports favorable ligand efficiency metrics.

Building Block for Kinase and Covalent Inhibitor Synthesis

The electrophilic chloromethyl group enables facile nucleophilic substitution with amines, thiols, and other nucleophiles, allowing the compound to serve as a versatile intermediate for constructing kinase inhibitors or targeted covalent inhibitors . The 98% purity grade ensures that downstream synthetic yields are not compromised by impurities, reducing the need for intermediate purification steps .

Physicochemical Property Optimization in Lead Series

For medicinal chemistry teams optimizing lipophilicity and molecular flexibility within a lead series, 2-(chloromethyl)-5-methoxy-4-pyridinol offers a differentiated profile: it combines the reactivity of a chloromethyl handle with a balanced LogP that is intermediate between highly polar (LogP ~0) and excessively lipophilic (LogP >3) analogs . This 'sweet spot' in physicochemical space can improve the odds of achieving oral bioavailability and metabolic stability .

HTS and In Vitro Assay Quality Control

When procuring compounds for HTS or in vitro biological assays, the availability of 98% purity material minimizes the risk of false positives or false negatives arising from impurities . For critical assays where data reproducibility is paramount, selecting the 98% grade over standard 95% material can significantly reduce experimental variability and confirmatory testing burden .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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